3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c1-7-6-9(10-4-3-5-17-10)16-12(14-7)11(13)8(2)15-16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLISVFKHVKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3=CC=CO3)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676462 | |
| Record name | 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-84-2 | |
| Record name | 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Oxidative Bromination
Using N-bromosuccinimide (NBS) in dichloromethane at 0–20°C for 16 hours achieves 76% yield for 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine. The protocol involves:
-
Dissolving the pyrazolo[1,5-a]pyrimidine precursor in DCM.
-
Gradual addition of NBS at 0°C.
-
Stirring at room temperature overnight.
Limitations : Requires anhydrous conditions and generates stoichiometric succinimide waste.
Halogenation via K₂S₂O₈/NaBr System
A greener alternative employs NaBr and K₂S₂O₈ in water at 80°C, enabling oxidative bromination without metal catalysts. This method is compatible with diverse substituents, including aryl and heteroaryl groups, and achieves 82–89% yields for 3-bromo derivatives.
Introducing the Furan-2-yl Moiety
The 7-position furan-2-yl group is installed via nucleophilic aromatic substitution (SNAr) or cross-coupling.
SNAr with Furan-2-ylamine
Heating 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine with furan-2-ylamine in isopropanol at 80°C for 16 hours replaces chlorine with furan-2-yl. Diisopropylethylamine (DIPEA) is used as a base, achieving 91–92% yields in analogous reactions.
Typical conditions :
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-7-boronate esters and furan-2-yl halides offers an alternative route, though this method is less documented for pyrazolo[1,5-a]pyrimidines.
Methyl Group Installation at Positions 2 and 5
Methyl groups are introduced during core synthesis or via post-functionalization:
Pre-installation via Enaminone Design
Using 3-methyl-enaminones in the cyclocondensation reaction directly incorporates methyl groups at positions 2 and 5. For example, reacting 5-amino-3-methylpyrazole with 3-methyl-1-phenylprop-2-en-1-one forms the dimethyl-substituted core in one pot.
Post-synthetic Methylation
Methylation of hydroxyl or amino intermediates using methyl iodide or dimethyl sulfate is feasible but risks over-alkylation.
Optimized Synthetic Route
Combining the above strategies, the most efficient pathway involves:
-
Core formation : Cyclocondensation of 5-amino-3-methylpyrazole with 3-methyl-enaminone in water/K₂S₂O₈.
-
Bromination : Oxidative bromination with NaBr/K₂S₂O₈ at 80°C.
-
Furan incorporation : SNAr with furan-2-ylamine in isopropanol.
Reaction Table :
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to introduce various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Substituted Pyrazolo[1,5-a]pyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidized or Reduced Furans: Products include furanones or tetrahydrofuran derivatives.
Scientific Research Applications
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique electronic properties make it a candidate for organic electronic materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₂H₁₀N₃OBr
- Molecular Weight : 292.13 g/mol
- CAS Registry Number : 1263285-84-2 .
Structural Features :
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic system with a pyrazole and pyrimidine ring. Key substituents include:
- Bromine at position 3, enabling cross-coupling reactions (e.g., Suzuki–Miyaura).
- Furan-2-yl group at position 7, introducing aromatic heterocyclic functionality.
- Methyl groups at positions 2 and 5, contributing to steric and electronic modulation .
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent-Driven Structural and Functional Differences
The table below compares 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine with structurally related compounds:
Reactivity and Electronic Effects
Commercial Availability and Supplier Diversity
Biological Activity
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its biological activity, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions:
- Bromine atom at the 3-position
- Furan ring at the 7-position
- Methyl groups at the 2 and 5 positions
These structural characteristics contribute to its unique electronic and steric properties, influencing its interaction with biological targets.
Target Proteins
The primary biological activity of this compound is attributed to its inhibition of various protein kinases . Protein kinases are crucial for regulating numerous cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
The compound interacts with protein kinases by:
- Inhibiting their activity , leading to disrupted signaling pathways.
- Inducing changes in gene expression and biochemical reactions within cells.
This inhibition can result in decreased cell proliferation and altered cellular responses to external stimuli, making it a candidate for anticancer therapies.
Anticancer Potential
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related pyrazolo[1,5-a]pyrimidines can inhibit the growth of various cancer cell lines by targeting kinases involved in tumor progression.
- A study indicated that derivatives of this compound displayed micromolar IC50 values against specific targets relevant to neurodegenerative disorders, suggesting broader therapeutic implications beyond oncology .
Synergistic Effects with Chemotherapy
Recent studies have explored the synergistic effects of this compound when combined with traditional chemotherapeutics like doxorubicin:
- In breast cancer models (e.g., MCF-7 and MDA-MB-231), certain pyrazole derivatives exhibited enhanced cytotoxicity when used alongside doxorubicin. This suggests potential for improving treatment efficacy while minimizing side effects .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 7-(Furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Lacks bromine at 3-position | Limited activity compared to brominated analogs |
| 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Lacks furan ring | Reduced interaction with kinase targets |
| 3-Bromo-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine | Lacks methyl groups at 2 and 5 positions | Decreased potency in inhibiting cell growth |
The presence of both the bromine atom and furan ring enhances the compound's reactivity and biological interactions compared to its analogs.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. One common method is the Suzuki-Miyaura cross-coupling reaction , which allows for efficient introduction of the furan moiety into the pyrazolo core .
Q & A
Q. What synthetic routes are commonly used to prepare 3-bromo-substituted pyrazolo[1,5-a]pyrimidine derivatives?
The synthesis typically involves cyclocondensation of 3-aminopyrazoles with β-diketones or enaminones. For example, 3-bromo derivatives can be synthesized via halogenation of preformed pyrazolo[1,5-a]pyrimidine cores using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Structural confirmation is achieved through NMR (e.g., NOE experiments to resolve regiochemistry ) and mass spectrometry.
Q. How is the regiochemistry of substituents on the pyrazolo[1,5-a]pyrimidine core confirmed experimentally?
Nuclear Overhauser Effect (NOE) difference experiments are critical. For instance, proximity between methyl protons and pyrimidine ring protons in 2,5-dimethyl derivatives can confirm substitution patterns . X-ray crystallography is also used to unambiguously assign positions, as demonstrated for 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Antiproliferative activity : MTT or SRB assays in cancer cell lines (e.g., HeLa, HEPG2), with IC50 values calculated .
- Enzyme inhibition : Radiometric or fluorometric assays for kinases (e.g., TRK) or phosphodiesterases, using purified enzymes .
- Apoptosis induction : Flow cytometry for Annexin V/PI staining and mitochondrial membrane potential analysis .
Advanced Research Questions
Q. How does the bromine atom at position 3 influence the compound’s biological activity compared to other halogens?
Bromine’s electronegativity and steric bulk enhance binding affinity to hydrophobic enzyme pockets. In antianxiety studies, 3-bromo derivatives (e.g., compound 9 ) showed superior activity over fluoro/chloro analogs in rat models, likely due to stronger van der Waals interactions with GABAA receptors . However, iodinated analogs (e.g., compound 10 ) exhibited poor bioavailability due to increased molecular weight .
Q. What mechanistic insights explain the p53-activating properties of pyrazolo[1,5-a]pyrimidine derivatives in cervical cancer cells?
In HeLa cells, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates induce mitochondrial apoptosis by stabilizing phosphorylated p53, which upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2. Immunoblotting and RT-PCR confirmed p21-mediated G1/G2 arrest . Notably, furan-2-yl substituents may enhance nuclear translocation of p53 by disrupting HPV E6-mediated degradation .
Q. How can molecular docking guide the optimization of pyrazolo[1,5-a]pyrimidines as kinase inhibitors?
Docking studies with TRK kinase (PDB: 6KCC) reveal that the furan-2-yl group at position 7 forms π-π interactions with Phe589, while the 3-bromo substituent occupies a hydrophobic cleft near Leu657. Free energy perturbation (FEP) calculations further predict improved binding with bulkier 7-aryl groups . Validation via isothermal titration calorimetry (ITC) is recommended to quantify binding affinities .
Q. What experimental strategies resolve contradictions in SAR studies for COX-2 inhibition?
Discrepancies in structure-activity relationships (SAR) arise from divergent assay conditions (e.g., human whole blood vs. recombinant enzymes). To address this:
- Use isoform-specific COX-1/COX-2 inhibitors (e.g., celecoxib) as controls in parallel assays .
- Perform molecular dynamics simulations to assess solvent-accessible surface area (SASA) of substituents, correlating with selectivity .
- Validate findings in animal models (e.g., carrageenan-induced paw edema) to confirm in vitro-in vivo translation .
Q. How do crystallographic data inform formulation strategies for pyrazolo[1,5-a]pyrimidines?
Single-crystal X-ray structures (e.g., CCDC 897259 ) reveal intermolecular interactions (e.g., halogen bonding between bromine and carbonyl groups) that influence solubility. Co-crystallization with cyclodextrins or PEG-based polymers can improve aqueous solubility while retaining bioactivity .
Methodological Considerations
Q. What precautions are necessary when handling 3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine?
Q. How can researchers address low yields in pyrazolo[1,5-a]pyrimidine synthesis?
Optimize reaction conditions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
